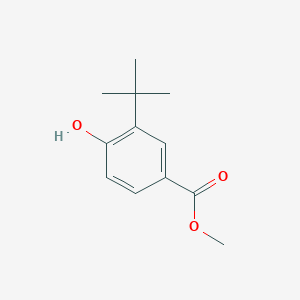

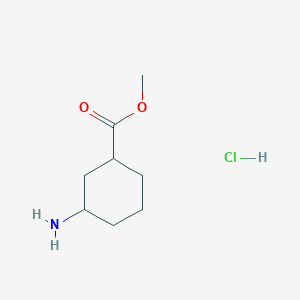

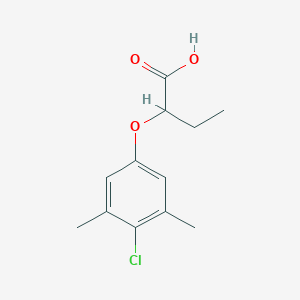

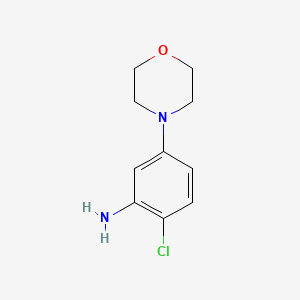

2-Chloro-5-(4-morpholinyl)aniline

Übersicht

Beschreibung

2-Chloro-5-(4-morpholinyl)aniline is a chemical compound with the molecular formula C10H13ClN2O . It is used in diverse scientific research areas. Its versatile properties have found applications in medicinal chemistry, drug synthesis, and material science, making it an indispensable tool for innovative breakthroughs.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13ClN2O/c11-9-2-1-8 (7-10 (9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The molecular weight of the compound is 212.68 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Studies

Heterocyclic Compound Synthesis : Research has demonstrated the use of 2-Chloro-5-(4-morpholinyl)aniline in the synthesis of heterocyclic compounds like 2-phenylamino(piperidino or morpholino)-6-thio-7-methylpurine, which contributes to advancements in organic chemistry and the development of novel compounds (Kochergin, Aleksandrova, & Korsunskii, 2012).

Kinase Inhibitor Optimization : This compound has been used in the optimization of kinase inhibitors, specifically in the development of potent inhibitors of Src kinase activity, which has implications in cancer research and therapy (Boschelli et al., 2001).

DNA-Binding Studies : N-alkylanilinoquinazoline derivatives, prepared from compounds including this compound, have been studied for their DNA-binding capabilities, indicating potential in the field of pharmacology and genetic research (Garofalo et al., 2010).

Pharmaceutical Research

- Antimalarial Activity : Research on 4-anilinoquinolines, which can be synthesized using this compound, has shown significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating its potential in antimalarial drug development (Delarue et al., 2001).

Material Science

Organosilicon Compound Synthesis : The compound has been used in the synthesis of new organosilicon compounds, expanding the possibilities in material science for applications in electronics, coatings, and adhesives (Andrianov & Volkova, 1958).

Fluorescence Quenching Studies : Studies involving fluorescence quenching of boronic acid derivatives by aniline, where this compound plays a role, contribute to understanding molecular interactions that are crucial in the development of fluorescent sensors and probes (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-5-(4-morpholinyl)aniline indicates that it is considered hazardous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-chloro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCIHSSSIQADGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589802 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-20-9 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)